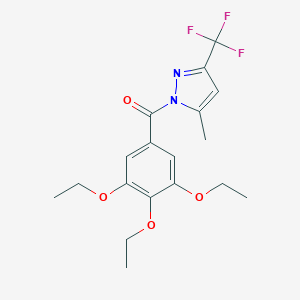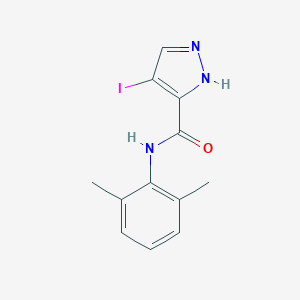![molecular formula C20H17N3O6 B213635 N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B213635.png)
N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide, also known as N-(4-carbamoylphenyl)-5-(2-nitro-4-(trifluoromethyl)phenoxy)-2-furamide (abbreviated as Compound 1), is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Compound 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cellular processes such as cell growth, inflammation, and apoptosis. Compound 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, Compound 1 has been found to modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Compound 1 has been found to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Compound 1 has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis. In inflammatory cells, Compound 1 has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models of neurological disorders, Compound 1 has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Compound 1 for lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, Compound 1 has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one limitation of Compound 1 is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other methods to enhance its bioavailability.
Direcciones Futuras
There are several future directions for the study of Compound 1. One area of research is the development of more potent and selective analogs of Compound 1 for specific therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the effects of Compound 1 on cellular processes such as cell growth, inflammation, and apoptosis. Additionally, the potential use of Compound 1 in combination with other therapeutic agents for synergistic effects should be explored. Finally, the in vivo efficacy and safety of Compound 1 should be further evaluated in animal models and clinical trials.
Métodos De Síntesis
The synthesis of Compound 1 involves the reaction of 4-aminobenzoic acid with 2-nitro-4-(trifluoromethyl)phenol in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 2-furoyl chloride. The reaction yields Compound 1 as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Compound 1 has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer. In inflammation research, Compound 1 has been found to reduce the production of inflammatory cytokines and alleviate symptoms of inflammatory diseases such as arthritis. In neurological research, Compound 1 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
Nombre del producto |
N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide |
|---|---|
Fórmula molecular |
C20H17N3O6 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
N-(4-carbamoylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17N3O6/c1-12-2-8-17(16(10-12)23(26)27)28-11-15-7-9-18(29-15)20(25)22-14-5-3-13(4-6-14)19(21)24/h2-10H,11H2,1H3,(H2,21,24)(H,22,25) |
Clave InChI |
RFWYRKRQZNEKPN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213552.png)






![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)




![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)